4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine
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Overview
Description
4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine is an organic compound that belongs to the class of oxazolidines. This compound is characterized by the presence of a benzenesulfonyl group attached to the oxazolidine ring, which imparts unique chemical properties and reactivity. It is used in various scientific research applications due to its versatile chemical nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzenesulfonyl chloride with 2-methyl-3-phenyl-1,2-oxazolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can react with the benzenesulfonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted oxazolidines depending on the nucleophile used.
Scientific Research Applications
4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. This compound can also interact with cellular pathways, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler analog with similar sulfonyl functionality.
Benzenesulfonamide: Contains a sulfonamide group instead of an oxazolidine ring.
Benzenesulfonyl chloride: A reactive intermediate used in the synthesis of sulfonyl derivatives
Uniqueness
4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine is unique due to the presence of both the benzenesulfonyl group and the oxazolidine ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-17-16(13-8-4-2-5-9-13)15(12-20-17)21(18,19)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWYEEGRCXFZGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CO1)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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